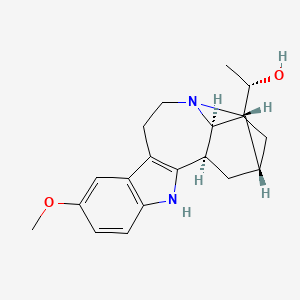

Iboxygaine

説明

Historical Trajectories of Research into Iboga Alkaloids

Research into iboga alkaloids, a specific subgroup of indole (B1671886) alkaloids, has a history spanning over a century. Ibogaine (B1199331), a prominent member of this family, was first isolated in 1901 from the root bark of Tabernanthe iboga, a plant traditionally used in West Central Africa for its stimulant and psychoactive properties maps.orgmdpi.comspringernature.com. Early research in the late 19th and early 20th centuries by French and Belgian explorers documented the traditional uses of the iboga plant maps.orgamazonaws.com. Pharmacological studies in the mid-20th century investigated ibogaine's potential as a cardiovascular drug and later its possible application in treating substance use disorders mdpi.com. The chemical structure of ibogaine was determined in the late 1950s, and its total synthesis was first reported in 1966 maps.orgnih.govresearchgate.net. Preclinical studies in the late 20th century provided evidence for ibogaine's ability to attenuate withdrawal symptoms and reduce self-administration of various drugs of abuse in animal models mdpi.comwikipedia.orgscielo.brnih.govfrontiersin.org. This historical trajectory laid the groundwork for further exploration of other alkaloids found in Tabernanthe iboga and related species, including iboxygaine.

Emergence of this compound as a Subject of Academic Inquiry

This compound, also known by synonyms such as Kimvuline and (4alpha)-12-Methoxyibogamin-20S-ol, is a naturally occurring alkaloid found in several Tabernanthe and Tabernaemontana species, including Tabernanthe iboga, Tabernaemontana catharinensis, and Tabernaemontana corymbosa nih.govontosight.aiuni-freiburg.de. It is also reported to be present in Ervatamia orientalis google.com. While ibogaine has historically received more attention, this compound has emerged as a subject of academic inquiry as researchers delve deeper into the complex alkaloid profiles of these plants and the potential biological activities of individual compounds. Its presence alongside ibogaine and other related alkaloids in traditional plant sources has prompted investigations into its distinct chemical and pharmacological properties.

Methodological Paradigms in Contemporary Natural Product Research

Contemporary natural product research employs a variety of methodological paradigms to isolate, characterize, and study compounds like this compound. These methodologies include advanced isolation and purification techniques, often involving chromatography and spectroscopy for structural elucidation slideshare.netnih.gov. Gas chromatography-mass spectrometry (GC/MS) is a technique used for analyzing the alkaloid content in plant extracts and derived products scielo.br. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for determining the detailed chemical structure and stereochemistry of isolated compounds slideshare.net.

In addition to analytical techniques, synthetic methodologies play a vital role, particularly when natural abundance is low or for the creation of analogs ub.edunih.gov. Total synthesis and semi-synthesis approaches allow for the production of sufficient quantities of compounds for research and the exploration of structure-activity relationships mdpi.comnih.gov. Computational approaches, such as molecular modeling and simulations, are also increasingly used to predict properties and potential interactions of natural products with biological targets ub.edufrontiersin.org. Furthermore, in vitro and in vivo pharmacological assays are essential for evaluating the biological activities of isolated or synthesized compounds ub.edu.

Scope and Objectives of this compound Research within Preclinical Pharmacology

The scope of this compound research within preclinical pharmacology is primarily focused on understanding its chemical properties and potential biological activities. Objectives include determining its presence and concentration in various plant sources, elucidating its precise chemical structure and physical properties, and investigating its interactions with biological targets.

Preclinical studies aim to characterize the pharmacological profile of this compound, often in comparison to other iboga alkaloids like ibogaine and noribogaine (B1226712). Research may explore its potential effects on various neurotransmitter systems, including opioid receptors, serotonin (B10506), and dopamine (B1211576) systems, given the known activities of related compounds ontosight.ai. Studies might also investigate its potential in areas such as substance use disorders or neurodegenerative diseases, although research on this compound is not as extensive as that on ibogaine ontosight.ai. Preclinical research findings contribute to understanding the potential therapeutic effects and mechanisms of action of this compound.

Structure

2D Structure

3D Structure

特性

CAS番号 |

82-55-3 |

|---|---|

分子式 |

C20H26N2O2 |

分子量 |

326.44 |

IUPAC名 |

(1S)-1-[(1R,15S,17R,18R)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl]ethanol |

InChI |

InChI=1S/C20H26N2O2/c1-11(23)15-7-12-8-17-19-14(5-6-22(10-12)20(15)17)16-9-13(24-2)3-4-18(16)21-19/h3-4,9,11-12,15,17,20-21,23H,5-8,10H2,1-2H3/t11-,12+,15-,17-,20-/m0/s1 |

InChIキー |

QLSITYRYHBQHBY-BFRPBLBHSA-N |

SMILES |

CC(C1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Iboxygaine; Kimvuline; |

製品の起源 |

United States |

Detailed Research Findings

Strategies for the Total Synthesis of this compound

Total synthesis of iboga alkaloids involves constructing the complete molecular structure from simpler chemical building blocks. theaggie.org This approach offers the potential to produce these compounds without reliance on natural plant sources and allows for the creation of analogs. theaggie.orgazolifesciences.comucdavis.edu

Historical Synthetic Routes to the Iboga Skeleton

Early synthetic efforts towards the iboga skeleton date back to the 1960s, with pioneering work by chemists like Büchi. nih.govyoutube.com These historical routes often involved coupling an isoquinuclidine with indole acetic acid derivatives. nih.gov Constructing the characteristic ring systems, particularly the seven-membered tetrahydroazepine and the bicyclic isoquinuclidine, has been a significant challenge in iboga alkaloid synthesis. nih.govamazonaws.comacs.org

Advanced and Stereoselective Approaches in this compound Total Synthesis

More recent synthetic strategies have focused on developing more efficient and stereoselective routes to the iboga skeleton and its derivatives. nih.govyoutube.comrsc.orgresearchgate.net Approaches have included the use of intramolecular reductive-Heck type cyclizations for constructing the seven-membered indoloazepine ring and Diels-Alder reactions for the isoquinuclidine ring. amazonaws.comresearchgate.netresearchgate.net Larock's heteroannulation reaction has also been employed for the creation of substituted indole rings. amazonaws.comresearchgate.netresearchgate.net

Advanced methods have explored C-H functionalization procedures to form the seven-membered ring, although these have sometimes faced limitations in yield. acs.org Stereoselective synthesis is crucial for accessing specific enantiomers of iboga alkaloids, as naturally occurring compounds often exist as single enantiomers. youtube.comnih.govacs.org Research has explored enantioselective approaches, including those utilizing chiral pool starting materials and cascade reactions involving processes like Ireland-Claisen rearrangement and intramolecular nitrone-olefin 1,3-dipolar cycloaddition. researchgate.net

A recent study reported an efficient and modular total synthesis of ibogaine and related alkaloids from pyridine (B92270), a cost-effective and widely available chemical. theaggie.orgazolifesciences.comucdavis.eduucdavis.eduescholarship.orgnih.gov This method achieved the synthesis in a relatively low number of steps (six or seven) with improved yields compared to previous techniques. theaggie.orgazolifesciences.comucdavis.eduucdavis.edu

Efficiency and Scalability Considerations in this compound Synthesis Research

Efficiency and scalability are critical factors in developing synthetic routes for iboga alkaloids to enable widespread access for research and potential development. acs.orgresearchgate.nettheaggie.orgazolifesciences.com Historically, many synthetic approaches have suffered from low yields and complex chemical pathways, limiting large-scale production. amazonaws.comtheaggie.orgyoutube.comresearchgate.net

The recent total synthesis from pyridine has shown improved efficiency, with reported yields ranging from 6% to 29% over six to seven steps. theaggie.orgazolifesciences.comucdavis.eduucdavis.edu While this represents a significant advancement, the scalability of synthetic methods remains an active area of research. acs.orgresearchgate.netyoutube.com The goal is to develop robust and economically viable processes that can produce sufficient quantities of iboga alkaloids and their analogs for comprehensive study. theaggie.orgazolifesciences.comucdavis.eduyoutube.com

Semi-Synthetic Pathways to this compound and Related Structures

Given the challenges associated with the total synthesis of complex iboga alkaloids, semi-synthetic approaches from more abundant natural precursors have also been explored. acs.orgresearchgate.nettheaggie.org This involves chemically transforming a naturally occurring compound with a similar structural scaffold into the desired target molecule. theaggie.org

Precursor Compounds and Biocatalytic Transformations in this compound Production

Voacangine is a key precursor compound for the semi-synthetic production of ibogaine, which is structurally related to this compound. sci-hub.seelectricveg.comwikipedia.org Voacangine is found in higher yields in plants like Voacanga africana compared to the ibogaine content in Tabernanthe iboga. sci-hub.seacs.orgelectricveg.comresearchgate.net Semi-synthetic conversion of voacangine to ibogaine typically involves hydrolysis followed by decarboxylation. acs.org

Biocatalysis, utilizing enzymes from plants, is an emerging area in the synthesis of natural products like iboga alkaloids. pnas.orgresearchgate.net The enzymatic basis for the biosynthesis of aspidosperma and iboga alkaloids from a common intermediate, dehydrosecodine, has been investigated. pnas.orgresearchgate.net Enzymes like carboxylesterase-like cyclases (e.g., coronaridine (B1218666) synthase) catalyze key cycloaddition reactions to form the iboga scaffold. pnas.orgresearchgate.net Research has elucidated the biosynthetic pathways for both (+) and (-) iboga alkaloid scaffolds, revealing insights into enantioselective enzymatic reactions. nih.govacs.orgbiorxiv.org Biocatalytic strategies hold potential for sustainable and enhanced production of iboga alkaloids and their analogs. nih.govacs.orgbiorxiv.org

Optimization of Semi-Synthetic Yields and Purity for Research

Optimization of semi-synthetic pathways focuses on improving yields and purity of the target compounds. Obtaining high purity is particularly important for research purposes. acs.org While direct extraction of ibogaine from Tabernanthe iboga can result in mixtures of structurally related alkaloids, semi-synthetic procedures starting from precursors like voacangine can offer easier purification and higher purity. acs.org

Data Table: Representative Yields from Iboga Alkaloid Synthesis

| Synthesis Type | Starting Material | Product(s) | Number of Steps | Yield Range (%) | Citation |

| Total Synthesis | Pyridine | Ibogaine, Analogs, Related Alkaloids | 6-7 | 6-29 | theaggie.orgazolifesciences.comucdavis.eduucdavis.edu |

| Total Synthesis | 2-iodoaniline | Ibogamine (B1202276), epiibogamine, Analogs | Multiple | Not specified | amazonaws.comresearchgate.netresearchgate.net |

| Total Synthesis | N-(2-arylethyl)isoquinuclidines | Iboga skeleton, Ibogamine analogs | Not specified | 10-35 (cyclization) | acs.org |

| Total Synthesis | L-glutamic acid | (-)-(19R)-ibogamin-19-ol | 20 | 1.9 (overall) | researchgate.net |

| Semi-synthesis | Voacangine | Ibogaine | Multiple | Not specified | acs.orgwikipedia.org |

| Semi-synthesis | Voacamine/Voacamidine | Voacangine | 1 | ~47-51 | acs.org |

Note: Yields and steps can vary significantly depending on the specific synthetic route and target compound.

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The complex chemical structure of ibogaine and related iboga alkaloids, including this compound, has historically presented challenges for efficient and scalable synthesis. ucdavis.edudrugtargetreview.comacs.org While extraction from natural sources or semi-synthetic preparations from more abundant alkaloids like voacangine have been primary methods for obtaining these compounds on a preparative scale, significant effort has been directed towards total synthesis and the creation of analogues to facilitate Structure-Activity Relationship (SAR) studies. ucdavis.eduacs.org SAR studies are crucial for understanding how modifications to the molecular structure influence biological activity.

Recent advancements in total synthesis have opened new avenues for accessing ibogaine, its analogues, and related compounds from more readily available starting materials like pyridine. ucdavis.edudrugtargetreview.comucdavis.edu This increased efficiency in synthesis is vital for medicinal chemistry efforts aimed at developing improved analogues. ucdavis.edudrugtargetreview.com

Rational Design Principles for this compound Modifications

Rational design principles for modifying the ibogaine scaffold, and by extension this compound, are guided by the need to understand the relationship between structural features and biological activity. Studies on ibogaine and its analogues have revealed key structural elements important for their interactions with various biological targets, such as opioid receptors, serotonin (B10506) transporters, and nicotinic acetylcholine (B1216132) receptors. wikipedia.orgfrontiersin.orgbiorxiv.orgnih.gov

Modifications are often explored to investigate the impact of different substituents and their positions on the indole ring and the isoquinuclidine system, which is a characteristic bridgehead nitrogen-containing tricyclic framework found in iboga alkaloids. amazonaws.comresearchgate.net For instance, the presence and position of a methoxy group on the aromatic ring have been shown to influence activity. frontiersin.orgbiorxiv.orgamazonaws.com Replacing the indole ring with bioisosteric moieties, such as a benzofuran, has also been explored as a strategy to develop novel analogues with potentially altered activity profiles. researchgate.net

Chirality is another critical aspect considered in the design of iboga analogues. Ibogaine itself has two chiral centers, leading to four possible stereoisomers. wikipedia.org The synthesis of specific enantiomers and diastereomers allows for the investigation of stereoselectivity in their interactions with biological targets. ucdavis.eduresearchgate.net

Exploration of Novel this compound Derivatives

The exploration of novel this compound derivatives is driven by the potential to identify compounds with improved pharmacological profiles or selectivity for specific targets. This involves chemical modifications at various positions of the this compound structure.

One area of exploration involves modifications to the hydroxyl group at the C-20 position, which is a defining feature of this compound compared to ibogaine. uni-freiburg.dewikipedia.org The impact of this hydroxyl group and potential derivatizations (e.g., esterification, etherification) on activity and metabolism can be investigated.

Studies on iboga alkaloids have shown that modifications to the isoquinuclidine ring system and the linker connecting it to the indole moiety can influence activity. frontiersin.orgresearchgate.net The synthesis of analogues with variations in these regions allows for the study of steric and electronic effects on target binding. For example, the conversion of endo-isomers to exo-isomers in the isoquinuclidine part has been achieved in the synthesis of some iboga analogues. researchgate.net

Research findings indicate that even small structural changes in the iboga system can lead to significant differences in pharmacological activity. biorxiv.org This underscores the importance of systematic exploration of novel derivatives to map the SAR landscape.

Detailed research findings on the SAR of iboga derivatives, while not always specifically focused on this compound itself, provide valuable insights for the design of this compound analogues. For example, studies have examined the effect of substitutions on the indole core and the isoquinuclidine substituent on activity at dopamine (B1211576) transporters and TRPM8 channels. frontiersin.orgacs.orgacs.org

An example of SAR findings from related iboga alkaloids is presented in the table below, illustrating how structural changes impact activity at TRPM8 channels: acs.org

| Compound | Structural Modification (relative to Voacangine) | TRPM8 Inhibition (IC₅₀) | TRPV1 Inhibition (IC₅₀) | TRPA1 Inhibition (IC₅₀) |

| Voacangine | - | ~ Equivalent | ~ Equivalent | ~ Equivalent |

| 19(S)-Hydroxyibogamine | Hydroxy at C-19, lacks C16 ester | Decreased | Reduced | Reduced |

| Compound with C16 Hydroxymethyl | C16 ester replaced with CH₂OH | Decreased | Significantly Decreased | Significantly Decreased |

| Dihydrocatharanthine | Modified iboga moiety stereostructure | Equivalent to BCTC | 6-10x Higher than TRPM8 | 6-10x Higher than TRPM8 |

| Catharanthine | Modified iboga moiety stereostructure | Equivalent to BCTC | 6-10x Higher than TRPM8 | 6-10x Higher than TRPM8 |

Note: This table presents data points from a study on naturally occurring iboga derivatives and their activity on TRPM8 inhibition, providing context for SAR studies in this class of compounds. acs.org

Chemical Probes and Tags for this compound Receptor Ligand Research

Chemical probes and tags are essential tools in receptor ligand research, allowing for the study of binding sites, receptor localization, and downstream signaling pathways. For this compound and its analogues, the development of such probes can provide deeper insights into their mechanisms of action.

Radiolabeled ligands, such as tritiated compounds, have been historically important for characterizing binding sites of sigma receptors, which are among the targets of iboga alkaloids. nih.gov The development of radiolabeled this compound derivatives or analogues with high affinity and selectivity for specific receptors could facilitate binding studies and receptor quantification.

Fluorescent tags can be incorporated into this compound analogues to create probes for imaging receptor distribution in cells and tissues. This allows for visualization of where the compound binds and how it might be internalized or trafficked within the cell.

Affinity probes, which contain a reactive group, can be used to covalently label the receptor binding site. This approach helps in identifying and isolating the protein targets that this compound interacts with.

The design of chemical probes requires careful consideration of where the tag is attached to the molecule to minimize disruption of its binding affinity and pharmacological activity. Linkers are often used to connect the tag to the ligand scaffold.

Research into ibogaine and its analogues has involved investigating their interactions with various receptors, including sigma-2 receptors, which are considered potential targets for therapeutic intervention. nih.goviceers.orgnih.gov The development of selective ligands, including potential probes, for these receptors is an active area of research. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models can also play a role in the design of chemical probes by predicting how structural modifications, including the addition of tags, might affect binding affinity. nih.govresearchgate.net

Molecular and Cellular Pharmacology of Iboxygaine in Preclinical Models

Receptor Binding and Ligand Affinity Profiling of Iboxygaine

This compound demonstrates affinity for a range of neurotransmitter receptors and transporters, suggesting multiple potential mechanisms of action. nih.gov The binding profile of ibogaine (B1199331) has been investigated through radioligand binding assays and functional studies in preclinical models.

Interaction with N-Methyl-D-Aspartate (NMDA) Receptor Subtypes

Ibogaine interacts with the NMDA receptor complex, specifically at the MK-801 binding site. researchgate.net Studies have shown that ibogaine can block currents induced by NMDA in a voltage-dependent manner in hippocampal cultures. researchgate.net This interaction is also suggested to prevent glutamate-induced cell death in these cultures. researchgate.net Furthermore, ibogaine has been shown to block NMDA-induced depolarization of frog spinal cord motorneurons. researchgate.net While ibogaine shows appreciable affinity for the NMDA receptor, some studies suggest that NMDA receptor antagonism may not be the primary mediator of its subjective effects based on drug discrimination assays in rodents and monkeys. wikipedia.org

Engagement with Opioid Receptor Families (e.g., Kappa, Mu, Delta)

Ibogaine interacts with mu, kappa, and delta opioid receptors. beondibogaine.com Early studies reported a Ki value of 2 µM for the kappa opioid receptor and minimal activity at mu and delta receptors (Ki > 100 µM). nih.gov However, later investigations using [3H]-naloxone binding in mouse forebrain revealed more potent mu opioid Ki values, best fit by a two-site binding model with Ki values of approximately 130 nM and 4 µM, suggesting ibogaine recognizes different agonist affinity states of the receptor. nih.gov The presence of NaCl, which induces the agonist low affinity state, reduced ibogaine's inhibition of [3H]-naloxone binding, supporting its potential as a mu opioid receptor agonist with a Ki of around 130 nM. nih.gov This agonism has been hypothesized to contribute to its antinociceptive effects and reduction of opioid withdrawal symptoms. nih.gov

Ibogaine is considered a weak mu opioid receptor antagonist and is suspected to be a kappa opioid receptor agonist. beondibogaine.com The kappa opioid receptor agonism is associated with potential analgesic, antidepressant, anti-addictive, and neuroprotective effects. beondibogaine.com this compound, a related iboga alkaloid, has also shown effects on opioid receptors. researchgate.net Studies have indicated that ibogaine is a partial agonist at both mu and kappa opioid receptors. frontiersin.org Its active metabolite, noribogaine (B1226712), also binds to opioid receptors, showing higher affinity than ibogaine for kappa, mu, and delta receptors in some studies, and is described as a weak mu opioid receptor antagonist and a moderate kappa opioid receptor agonist. wikipedia.orgamazonaws.com

Table 1: this compound and Noribogaine Affinity for Opioid Receptors

| Compound | Receptor | Affinity (Ki or IC50) | Species/Tissue | Reference |

| Ibogaine | Kappa | ~2-4 µM (Ki) | amazonaws.com | |

| Ibogaine | Mu | ~11-20 µM (Ki) | amazonaws.com | |

| Ibogaine | Mu | ~130 nM (Ki, high affinity state) | Mouse forebrain | nih.gov |

| Ibogaine | Delta | >100 µM (Ki) | nih.gov | |

| Ibogaine | Mu/Kappa | Partial Agonist | frontiersin.org | |

| Noribogaine | Kappa | ~1 µM (Ki) | amazonaws.com | |

| Noribogaine | Mu | ~2.7 µM (Ki) | amazonaws.com | |

| Noribogaine | Delta | ~24.7 µM (Ki) | amazonaws.com | |

| Noribogaine | Mu | ~160 nM (Ki) | amazonaws.com | |

| Noribogaine | Kappa | Moderate Agonist | wikipedia.org | |

| Noribogaine | Mu | Weak Antagonist | wikipedia.org |

Note: Affinity values can vary depending on the study and methodology.

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Ibogaine is reported to interact with nicotinic acetylcholine receptors. beondibogaine.comresearchgate.netmdpi.com It is described as a non-competitive inhibitor on nicotinic receptors, including the ganglionic and alpha-3 beta-4 (α3β4) subtypes. frontiersin.org Research suggests that ibogaine's actions at nAChR subtypes, particularly α3β4, may contribute to its potential anti-addictive effects. researchgate.net Studies in cultured bovine chromaffin cells showed that ibogaine selectively inhibits nicotinic receptor-mediated catecholamine release at low concentrations. nih.gov The synthetic congener 18-methoxycoronaridine (18-MC) has shown higher specificity for the α3β4 nAChR compared to ibogaine. researchgate.net

Data from studies on human α3β4 nAChRs indicate that ibogaine inhibits (+/-)-epibatidine-induced Ca2+ influx and binds to a single site in the ion channel with relatively high affinity (Kd = 0.46 ± 0.06 µM). nih.gov Ibogaine's inhibition of binding to the desensitized receptor was slightly higher than to the resting receptor, suggesting a slower dissociation rate from the desensitized state. nih.gov

Characterization of Sigma Receptor Subtype Binding (e.g., Sigma-2)

Ibogaine demonstrates affinity for sigma receptors. beondibogaine.commdpi.com Specifically, it has a relatively high affinity for sigma-2 (σ2) receptors and significantly lower affinity for sigma-1 (σ1) receptors. nih.gov Some research suggests that ibogaine may have a higher affinity at sigma-2 receptors than any other known CNS receptor. nih.gov The affinity for σ2 receptors has been reported with Ki values around 90.4 and 250 nM, while the Ki for σ1 receptors was reported as 9310 nM. nih.gov Current evidence suggests that interaction with sigma-2 receptors might be involved in some of the neurotoxic effects observed with iboga alkaloids. iceers.org The iboga alkaloids this compound and ibogaline (B1209602) are predicted to have good sigma-2 affinity. iceers.org

Table 2: Ibogaine Affinity for Sigma Receptors

| Compound | Receptor Subtype | Affinity (Ki) |

| Ibogaine | Sigma-1 (σ1) | 9310 nM |

| Ibogaine | Sigma-2 (σ2) | 90.4 nM, 250 nM |

Other Neurotransmitter System Interactions

Beyond the receptor systems detailed above, preclinical studies indicate that ibogaine interacts with other neurotransmitter systems. It has been shown to interact with dopamine (B1211576) transporters (DAT) and influence dopamine levels, exhibiting biphasic effects. beondibogaine.com This interaction with DAT may contribute to adaptive dopamine signaling and restoration of functional activity in brain regions associated with reward processing in the context of addiction. beondibogaine.com Ibogaine also inhibits the transport of serotonin (B10506) and dopamine and acts as a serotonin reuptake blocker. frontiersin.org Noribogaine binds to the serotonin transporter with higher affinity than ibogaine. frontiersin.org

Ibogaine has also been reported to interact with muscarinic receptors (M1 and M2) in the low micromolar range, although direct functional proof of agonism is lacking. mdpi.com Additionally, ibogaine has been shown to inhibit voltage-gated calcium channels in rat sympathetic and parasympathetic neurons via sigma receptor activation, which could influence the regulation of heart rate. mdpi.com It may also block voltage-gated sodium channels. mdpi.com

Studies have also explored ibogaine's effects on neurotransmitter release. For example, ibogaine pretreatment eliminated the inhibitory effect of a kappa-opioid agonist on stimulation-evoked dopamine release in mouse striatum slices. nih.gov It also influenced the effect of a 5-HT3 agonist on dopamine release in this preparation. nih.gov

Table 3: Other Neurotransmitter System Interactions of Ibogaine

| System/Target | Interaction/Effect | Preclinical Finding Source |

| Dopamine Transporter (DAT) | Binding affinity, biphasic effects on dopamine levels, adaptive signaling | beondibogaine.com |

| Serotonin Transporter (SERT) | Inhibition of serotonin transport, serotonin reuptake blocker (Noribogaine more potent) | frontiersin.orgbiorxiv.org |

| Muscarinic Receptors (M1, M2) | Interaction in low micromolar range | mdpi.com |

| Voltage-Gated Calcium Channels | Inhibition via sigma receptor activation | mdpi.com |

| Voltage-Gated Sodium Channels | Potential blockade | mdpi.com |

| Norepinephrine (B1679862) Uptake Site | Interaction observed | nih.gov |

| Dopamine Uptake Site | Interaction observed | nih.gov |

| Serotonin Uptake Site | Interaction observed | nih.gov |

Ion Channel Modulation by this compound

This compound, like its related compound ibogaine, has been shown to interact with voltage-gated ion channels. Studies on ibogaine, which is structurally similar to this compound, indicate modulation of several ion channels. For instance, ibogaine has been found to inhibit human ERG (hERG) potassium channels at low micromolar concentrations in heterologously expressed systems. nih.govnih.gov Higher concentrations of ibogaine have also been reported to reduce human NaV1.5 sodium and CaV1.2 calcium currents. nih.gov While direct research specifically on this compound's interaction with these channels is less extensive in the provided results, the known pharmacology of iboga alkaloids suggests that ion channel modulation is a relevant area of investigation for this compound as well. biorxiv.org

Intracellular Signal Transduction Pathways Affected by this compound

The effects of this compound and related iboga alkaloids extend to influencing intracellular signaling cascades. Research on ibogaine provides insights into potential pathways that may be affected by this compound.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Ibogaine and its metabolite noribogaine interact with multiple binding sites within the central nervous system, including certain opioid receptors. nih.gov While ibogaine itself may not be an orthosteric agonist at the μ-opioid receptor (MOR), it and its metabolites can bind to MORs with affinities in the low micromolar range. plos.org Some research suggests that iboga compounds may not directly modulate GPCRs in all cases but can potentiate downstream signaling pathways of GPCRs. biorxiv.org GPCRs are significant targets in the central nervous system and are involved in signal transduction. nih.govnih.gov

Kinase Activation and Phosphorylation Events

While direct evidence for this compound's effects on specific kinase activation and phosphorylation events is limited in the provided search results, related research on ibogaine and cellular processes offers some context. Kinase activation and phosphorylation are crucial in various intracellular signaling pathways, including those downstream of GPCRs and receptor tyrosine kinases (RTKs). biorxiv.orgnih.govdrugbank.com For example, oxidative stress can induce the activation of certain kinases, leading to phosphorylation events that affect protein function. nih.gov Given that iboga alkaloids can influence multiple signaling systems, it is plausible that they could indirectly or directly impact kinase activity and phosphorylation, although specific data for this compound is needed.

Gene Expression and Protein Synthesis Modulation

Studies on ibogaine have investigated its impact on gene expression. A transcriptomic analysis in mice following a single dose of ibogaine identified significant alterations in gene expression in the frontal cortex. nih.gov These changes included the upregulation of genes associated with hormonal pathways and synaptogenesis, while genes involved in apoptotic processes and endosomal transport showed downregulation. nih.gov This suggests that ibogaine can modulate gene expression, which in turn affects protein synthesis, potentially leading to long-term cellular changes. mdpi.com Further research is needed to determine if this compound exerts similar effects on gene expression and protein synthesis.

Enzymatic Interactions and Metabolic Pathway Modulation by this compound

This compound, as a chemical compound, can interact with enzymes involved in its own metabolism and potentially influence other metabolic pathways.

Ibogaine is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, into its main active metabolite, noribogaine. nih.govmdpi.com Minor contributions to ibogaine metabolism also come from CYP2C9 and CYP3A4. mdpi.com This enzymatic transformation is a key aspect of its pharmacokinetics. While the specific enzymatic metabolism of this compound is not detailed in the provided results, its structural similarity to ibogaine suggests that cytochrome P450 enzymes could be involved in its metabolic processing as well. nih.govmdpi.com

Effects on Energy Metabolism and ATP Production

Research on ibogaine has explored its effects on energy metabolism. Studies in yeast Saccharomyces cerevisiae and rat brains have demonstrated that ibogaine can influence enzymes related to energy metabolism. nih.govnih.gov Exposure to ibogaine led to the induction of energy metabolism cluster enzymes and a decrease in the ATP pool in yeast, suggesting a compensation mechanism for energy deprivation. nih.govnih.gov Increased energy consumption was observed as an early effect of ibogaine, despite a simultaneous decrease in the ATP pool. nih.gov This indicates that iboga alkaloids can impact cellular energy dynamics. nih.govnih.govamazonaws.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4327 |

| Ibogaine | 3675 |

| Noribogaine | 50102 |

| 18-Methoxycoronaridine (18-MC) | 10154045 |

Data Tables

Modulation of Antioxidative Enzyme Systems (e.g., SOD1, GR)

Specific detailed research findings on the modulation of antioxidative enzyme systems, such as Superoxide (B77818) Dismutase 1 (SOD1) and Glutathione (B108866) Reductase (GR), specifically by this compound in preclinical models are limited within the available search results.

However, studies investigating the related iboga alkaloid, ibogaine, have provided insights into its effects on these enzyme systems in various preclinical models. Research in honey bee midgut, for instance, showed that ibogaine treatment induced a significant increase in the expression of the Sod1 gene scielo.br. In human erythrocytes, in vitro incubation with ibogaine increased SOD1 activity at tested doses and also elevated GR activity at a higher concentration nih.gov. Electrophoretic profiles indicated that ibogaine incubation mitigated H2O2-mediated suppression of SOD1 activity nih.gov. These results suggest ibogaine's influence on the antioxidative defense system in a pro-antioxidant manner, potentially by regulating the biosynthesis of antioxidant proteins scielo.br.

Studies in isolated rat uterus have also examined ibogaine's impact on antioxidant enzyme activities, including SOD1 and GR. In both spontaneously active and Ca2+-stimulated uteri, ibogaine induced a decrease in SOD1 activity after 2 hours mdpi.com. After 4 hours, SOD1 activity returned to baseline levels, while glutathione peroxidase (GSH-Px) activity increased mdpi.com. Pre-treatment with certain inhibitors abolished these observed changes in antioxidant enzyme activity mdpi.com.

In rat heart tissue, a higher dose of ibogaine led to a decrease in SOD1 and GR activity in female rats after 24 hours, suggesting a state of oxidative stress and impaired redox homeostasis mdpi.com. The effects of ibogaine on antioxidant enzymes have been reported to be tissue-specific, sex-specific, and dose- and time-dependent mdpi.commdpi.com. Changes in enzyme activities were not always attributed to elevated enzyme protein concentrations but potentially to posttranslational modifications nih.govnih.gov.

While these findings provide valuable information on the effects of ibogaine on antioxidative enzymes, further research is needed to determine if this compound exhibits similar modulatory effects on SOD1, GR, and other components of the antioxidative defense system in preclinical models.

Influence on Redox Homeostasis within Cellular Systems

Direct experimental data specifically detailing this compound's influence on redox homeostasis within cellular systems in preclinical models is not extensively available in the provided search results.

In the context of iboga alkaloids, research on ibogaine has demonstrated an influence on cellular redox processes. Ibogaine has been shown to dose-dependently disturb reactive oxygen species (ROS) homeostasis mdpi.com. Studies suggest that ibogaine's influence on cellular energetics can lead to superoxide imbalance scielo.br. While ibogaine itself does not exhibit significant in vitro antioxidant properties, it appears to influence the physiological oxidative stress defense system in a pro-antioxidant manner nih.govmdpi.combg.ac.rsnih.gov. This pro-antioxidant action may occur indirectly through the regulation of the biosynthesis of antioxidant proteins scielo.br.

The observed effects of ibogaine on redox homeostasis appear to be connected with its impact on cellular energetics and the subsequent response of antioxidant enzymes nih.govbg.ac.rsresearchgate.net. However, the specific mechanisms by which this compound influences redox homeostasis require further dedicated investigation.

Neurobiological and Behavioral Effects of Iboxygaine in Preclinical Animal Models

Effects on Neurotransmitter Release and Turnover in Specific Brain Regions

Iboga alkaloids, including ibogaine (B1199331), have been shown to interact with multiple neurotransmitter systems. researchgate.netwikipedia.orgmdpi.com While direct studies specifically on iboxygaine's effects on neurotransmitter release are limited in the provided search results, research on ibogaine offers relevant context due to their structural similarities.

Dopaminergic System Modulation (e.g., Nucleus Accumbens, Striatum)

The dopaminergic system, particularly in the nucleus accumbens and striatum, plays a crucial role in reward and addiction. nih.govresearchgate.net Studies on ibogaine have shown complex effects on dopamine (B1211576) release in these regions in rats. Some studies indicate that ibogaine can attenuate drug-induced increases in extracellular dopamine levels in the nucleus accumbens and striatum in rats with chronic drug use. nih.gov For instance, ibogaine treatment lowered drug-induced dopamine efflux in rats chronically exposed to cocaine or morphine. nih.gov However, other studies with single drug exposure have shown varied results, including enhancement or no effect on dopamine efflux. nih.gov

Table 1 summarizes some findings on the effects of ibogaine on dopamine efflux in rodent models.

| Compound | Animal Model | Brain Region | Drug Exposure Condition | Effect on Dopamine Efflux | Source |

| Ibogaine | Rat | Nucleus Accumbens, Striatum | Chronic Cocaine/Morphine | Lowered drug-induced efflux | nih.gov |

| Ibogaine | Rat | Nucleus Accumbens, Striatum | Single Drug Exposure | Varied (lowered, enhanced, or no effect) | nih.gov |

Serotonergic System Dynamics

The serotonergic system is another key target for iboga alkaloids. wikipedia.org Noribogaine (B1226712), the main active metabolite of ibogaine, acts as a serotonin (B10506) reuptake inhibitor. wikipedia.orgchemrxiv.org Both ibogaine and noribogaine have been shown to increase extracellular serotonin content in the nucleus accumbens of rats, with noribogaine being more potent. chemrxiv.org This effect is comparable to that observed with selective serotonin reuptake inhibitors (SSRIs). chemrxiv.org Studies using in vivo microdialysis and microvoltammetry have supported these findings. chemrxiv.org

Table 2 illustrates the effects of ibogaine and noribogaine on extracellular serotonin in the rat nucleus accumbens.

| Compound | Animal Model | Brain Region | Effect on Extracellular Serotonin | Relative Potency (vs. Ibogaine) | Source |

| Ibogaine | Rat | Nucleus Accumbens | Increased | - | chemrxiv.org |

| Noribogaine | Rat | Nucleus Accumbens | Increased | More potent | chemrxiv.org |

Noradrenergic and Cholinergic Systems

Ibogaine is known to interact with multiple neurotransmitter systems beyond dopamine and serotonin, including noradrenergic and cholinergic systems. wikipedia.orgmdpi.com Iboga compounds have been shown to inhibit the transport function of the vesicular monoamine transporter 2 (VMAT2), which is involved in the storage and release of monoamines including norepinephrine (B1679862) (noradrenaline) and dopamine. biorxiv.org This inhibition can affect noradrenergic neurotransmission. biorxiv.org

Furthermore, iboga compounds, including ibogaine, have been reported to act as antagonists of several nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating modulation of cholinergic neurotransmission. biorxiv.orgnih.gov While direct data specifically on this compound's effects on these systems are limited in the provided results, the known pharmacology of related iboga alkaloids suggests potential interactions.

Modulation of Neural Circuitry and Connectivity

Research into iboga alkaloids has also begun to explore their impact on neural circuitry and connectivity in the brain, which may underlie their behavioral effects.

Electrophysiological Correlates of this compound Action

Electrophysiological studies in animal models have been used to investigate the effects of iboga alkaloids on neuronal activity. While specific electrophysiological data for this compound were not prominently found, studies on ibogaine have characterized its effects. For example, electrophysiological studies in rats have explored the effects of ibogaine on brain activity patterns, including its influence on states described as oneirogenic (dream-like). acs.orgresearchgate.net These studies contribute to understanding how iboga alkaloids alter neural firing patterns and network activity.

Neuroplasticity and Structural Neural Adaptations Induced by this compound

Synaptic Plasticity and Dendritic Morphology Alterations

Specific preclinical studies investigating the direct impact of this compound on synaptic plasticity or changes in dendritic morphology were not identified in the search results. Studies on other iboga alkaloids have explored these aspects, but data pertaining solely to this compound is limited.

Neurogenesis and Neuronal Growth Promotion

Information regarding the effects of this compound on neurogenesis or the promotion of neuronal growth in preclinical animal models was not found in the surveyed literature. Research into the neurotrophic effects of iboga alkaloids has largely centered on compounds such as ibogaine, which has shown some capacity to influence neurotrophic factors like GDNF and BDNF in specific brain regions in rats. nih.govfrontiersin.orgnih.gov

Behavioral Phenotyping in Animal Models (Mechanistic Studies)

Detailed behavioral phenotyping studies specifically focusing on the mechanistic effects of this compound in animal models are limited in the available literature. While some general behavioral effects of iboga alkaloids have been studied, comprehensive data solely for this compound across various behavioral domains was not consistently present.

Locomotor Activity and Exploratory Behavior

Direct studies specifically examining the effects of this compound on locomotor activity and exploratory behavior in preclinical models were not extensively detailed in the search results. Comparative studies with other iboga alkaloids suggest potential differences in motor effects. One source indicates that this compound is less potent than ibogaine in inducing tremor in animal models. amazonaws.com

Modulation of Reward-Related Behaviors and Reinforcement Mechanisms

Specific research findings on how this compound modulates reward-related behaviors or affects reinforcement mechanisms in preclinical animal models were not identified in the reviewed literature. Studies on related compounds like ibogaine have investigated their impact on drug self-administration and conditioned place preference, providing insights into their potential in modulating reward pathways. amazonaws.comnih.govresearchgate.net

Stress Response and Affective State Modulation in Preclinical Models

Based on the available search results, there is limited specific information directly addressing the effects of this compound on learning and memory processes in preclinical animal models. The majority of the research in this area appears to focus on ibogaine, a related alkaloid.

While this compound has been identified as an ibogaine-like compound and its relative potency for inducing tremors has been compared to ibogaine (with ibogaine being more potent than this compound in this regard) amazonaws.com, detailed studies specifically investigating this compound's impact on various aspects of learning and memory, such as spatial learning, conditioned place preference, or novel object recognition, in animal models were not found within the provided search results.

Research on ibogaine in preclinical animal models has explored its effects on learning and memory, yielding varied results depending on the specific task, dosage, and timing of administration. Some studies suggest that ibogaine can affect spatial learning and memory researchgate.netnih.govnih.govnih.gov, while others indicate potential facilitation of memory retrieval at lower doses . However, these findings pertain to ibogaine and cannot be directly extrapolated to this compound without specific experimental data on the latter compound.

Therefore, a comprehensive section detailing the neurobiological and behavioral effects of this compound on learning and memory processes in preclinical animal models, including data tables and detailed research findings, cannot be generated based solely on the provided search results due to the lack of specific studies on this compound for this topic.

Based on the available scientific literature, detailed information specifically on the pharmacokinetics and metabolism of the chemical compound this compound in preclinical systems is limited. The majority of research in this area has focused on Ibogaine and its primary metabolite, O-desmethylibogaine (noribogaine).

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the pharmacokinetics and metabolism of this compound as per the detailed outline provided and the strict content inclusion/exclusion criteria. The existing research predominantly details these processes for Ibogaine and Noribogaine.

Pharmacokinetics and Metabolism of Iboxygaine in Preclinical Systems

Excretion Pathways and Elimination Kinetics of Iboxygaine and its Metabolites in Preclinical Species

While specific detailed studies on the excretion pathways and elimination kinetics solely for this compound in preclinical species are limited in the provided search results, information on related iboga alkaloids, particularly ibogaine (B1199331), can offer some indication.

Ibogaine is reported to be rapidly metabolized. researchgate.netamazonaws.com In rabbits, after oral administration of ibogaine, urine concentrations reached a maximum within 4-5 hours and rapidly decreased thereafter, disappearing after 6 hours. amazonaws.com Approximately 5% of an injected dose of ibogaine was eliminated unchanged in urine in rats. amazonaws.com The elimination kinetics of ibogaine from the brain in rodents showed a half-life of 60 minutes, suggesting a one-compartment model. amazonaws.com

Given the structural similarities between ibogaine and this compound, it is plausible that this compound also undergoes significant metabolism and is eliminated through both metabolic and renal pathways in preclinical species, though the specific proportions and kinetics may differ.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies of this compound

Direct information on in vitro metabolic stability and enzyme induction/inhibition studies specifically for this compound is not extensively detailed in the provided search results. However, studies on the metabolic fate of ibogaine, which is structurally related to this compound, can provide relevant information regarding the enzymes involved in the metabolism of iboga alkaloids.

Ibogaine is primarily metabolized by cytochrome P450 2D6 (CYP2D6) in humans, leading to the formation of noribogaine (B1226712) (O-desmethylibogaine). researchgate.netnih.govnih.gov In vitro studies using human liver microsomes have indicated the involvement of two or more enzymes in the O-demethylation of ibogaine. researchgate.net The metabolism of ibogaine occurs mainly in the liver but also in the gut. nih.gov

While these findings pertain specifically to ibogaine, they suggest that cytochrome P450 enzymes, particularly those involved in O-demethylation, could play a role in the metabolism of this compound as well, given the presence of a methoxy (B1213986) group in its structure. uni-freiburg.de Further specific in vitro studies are needed to determine the metabolic stability of this compound and its potential to induce or inhibit drug-metabolizing enzymes.

Studies on other compounds, such as voacangine (B1217894) (another iboga alkaloid), utilize LC-MS/MS for metabolite profiling to identify metabolic stability and degradation pathways. This technique could similarly be applied to study the metabolic fate of this compound in vitro.

Comparative Pharmacology and Structure Activity Relationships Sar of Iboxygaine and Iboga Alkaloids

Relative Potencies and Efficacies of Iboxygaine vs. Ibogaine (B1199331) and Noribogaine (B1226712)

While extensive comparative data specifically including this compound across a wide range of targets is limited in the provided search results, some comparisons can be drawn based on available information for ibogaine and noribogaine, with some mentions of this compound's potential activity.

Noribogaine, the primary psychoactive metabolite of ibogaine, generally exhibits different potency and efficacy profiles compared to its parent compound. wikipedia.orgresearchgate.net For instance, noribogaine is reported to have a significantly higher affinity for the serotonin (B10506) transporter (SERT) than ibogaine, being approximately 10-fold more potent in inhibiting serotonin reuptake in rat brain synaptosomes and in optical assays with hSERT-transfected cells. biorxiv.orgamazonaws.com In contrast, ibogaine appears to have substantially greater efficacy in increasing extracellular serotonin levels in the nucleus accumbens, despite noribogaine's higher potency at the transporter itself. amazonaws.com

At opioid receptors, noribogaine generally shows greater affinity for each of the opioid receptors compared to ibogaine. wikipedia.org Noribogaine acts as a full agonist at the μ-opioid receptor, with efficacy comparable to full agonists like morphine and DAMGO. amazonaws.com Ibogaine also interacts with μ-opioid receptors, showing a high-affinity binding site (Ki of about 130 nM) suggesting agonist activity, which may contribute to its effects on opioid withdrawal and drug seeking. nih.gov Noribogaine has been identified as a G-protein biased κ-opioid receptor (KOR) agonist, activating the G protein pathway with notable efficacy but showing lower efficacy at the β-arrestin pathway, which may explain the absence of aversive effects typically associated with KOR activation while retaining potential antiaddictive and analgesic properties. wikipedia.orgresearchgate.net

Regarding sigma-2 receptors, this compound is predicted to have good affinity, similar to ibogaline (B1209602), as the position of the aromatic methoxy (B1213986) group does not appear to negatively impact sigma-2 binding. iceers.org Noribogaine, possessing a phenolic hydroxyl group, shows relatively weak sigma-2 binding affinity. iceers.org Ibogaine interacts with sigma-2 receptors, and this interaction may be linked to neurotoxic effects observed at high doses. amazonaws.comiceers.org

While direct quantitative comparisons of this compound's potency and efficacy across all these targets relative to ibogaine and noribogaine are not comprehensively detailed in the provided text, the information suggests distinct pharmacological profiles among the three compounds.

SAR Studies Exploring Specific Structural Modifications of this compound

Structure-Activity Relationship (SAR) studies on iboga alkaloids aim to understand how modifications to the core ibogamine (B1202276) structure influence their pharmacological properties. nih.gov While specific SAR studies solely focused on systematic modifications of this compound are not extensively described, general principles derived from studies on related iboga alkaloids, where this compound's structure serves as a point of comparison, can provide insights.

The ibogamine skeleton, featuring an indole (B1671886), a seven-membered tetrahydroazepine, and a bicyclic isoquinuclidine, is the foundation for these alkaloids. nih.gov Modifications at various positions on this core structure can significantly alter receptor interactions and functional outcomes.

Impact of Aromatic Substitutions on Pharmacological Profile

Aromatic substitutions, particularly on the indole ring, play a crucial role in the pharmacological profiles of iboga alkaloids. Ibogaine possesses a methoxy group at the 12-position of the indole ring, while noribogaine has a hydroxyl group at this position (O-desmethylation of ibogaine). wikipedia.orgwikipedia.org this compound is described as 12-methoxyibogamin-20S-ol, indicating a methoxy group at the 12-position and a hydroxyl group at the 20-position. uni-freiburg.de

The presence or absence, as well as the position, of methoxy or hydroxyl groups on the aromatic ring influences activity at various targets. For example, the removal of the 12-methoxy group in ibogaine to form noribogaine transforms the activity profile at monoamine transporters. biorxiv.org Ibogaine shows preference for inhibiting VMAT2 over SERT, while noribogaine exhibits a more balanced inhibition of both VMAT2 and SERT, with a 10-fold increase in SERT potency compared to ibogaine. biorxiv.org This highlights the significant impact of the modification at the 12-position.

The prediction that this compound, with its 12-methoxy group, retains good sigma-2 affinity, unlike noribogaine with its 12-hydroxyl group, further underscores the importance of substitutions on the aromatic ring for specific receptor interactions. iceers.org

Stereochemical Influences on Receptor Interactions

The stereochemistry of the iboga skeleton is critical for its interactions with biological targets. The absolute stereochemistry of ibogaine was determined by X-ray crystallography. nih.gov this compound is identified with a specific stereochemistry, including the (1S) configuration at the hydroxyl-substituted carbon at position 20 and specific configurations within the pentacyclic ring system. uni-freiburg.de

Mechanistic Divergences and Commonalities Among Iboga Alkaloids

Ibogaine and noribogaine share some common mechanisms but also exhibit significant divergences, contributing to their distinct pharmacological profiles and effects. Both compounds interact with a variety of targets, including opioid receptors (mu, kappa, delta), NMDA receptors, and monoamine transporters (SERT, VMAT2). wikipedia.orgwikipedia.orgbiorxiv.orgamazonaws.comnih.govnih.gov

A key difference lies in their activity at the serotonin transporter. Noribogaine is a more potent SERT inhibitor than ibogaine. biorxiv.orgamazonaws.com Conversely, ibogaine may be more effective at causing serotonin release. amazonaws.comamazonaws.com This differential modulation of serotonergic systems likely contributes to the distinct subjective and behavioral effects of the two compounds. amazonaws.com

At opioid receptors, while both interact, noribogaine generally has higher affinity and acts as a full μ-opioid agonist, whereas ibogaine shows high-affinity binding to an agonist state of the μ-opioid receptor. wikipedia.orgamazonaws.comnih.gov The biased agonism of noribogaine at the κ-opioid receptor, favoring G protein signaling over β-arrestin recruitment, represents another significant mechanistic divergence from typical KOR agonists and potentially from ibogaine. wikipedia.orgresearchgate.net

Both ibogaine and noribogaine are weak NMDA receptor antagonists. wikipedia.org Ibogaine also interacts with sigma-2 receptors, a target with which noribogaine has low affinity. wikipedia.orgiceers.org The interaction with sigma-2 receptors has been implicated in some of ibogaine's effects, including potential neurotoxicity. amazonaws.comiceers.org

This compound, possessing structural features of both ibogaine (12-methoxy group) and a unique modification (20-hydroxyl group), would be expected to share some mechanistic commonalities with ibogaine and potentially noribogaine based on its core structure. Its predicted good affinity for sigma-2 receptors aligns with ibogaine rather than noribogaine. iceers.org However, the presence of the hydroxyl group at the 20-position introduces a structural difference that could lead to unique interactions with specific targets or modulate the activity at shared targets compared to ibogaine and noribogaine. Further research is needed to fully elucidate the specific mechanistic profile of this compound and how it diverges from or overlaps with that of ibogaine and noribogaine across a comprehensive panel of targets.

Data Tables

Based on the search results, the following data can be presented in tables. Note that comprehensive comparative data for this compound across all targets alongside ibogaine and noribogaine is not available in the provided snippets.

Table 1: Comparative Potency at Serotonin Transporter (SERT)

| Compound | Target | Assay Type | IC50 (nM) | Source |

| Ibogaine | hSERT | Optical Assay (transfected cells) | 2980 | biorxiv.org |

| Ibogaine | rSERT | Radioligand Uptake (synaptosomes) | 3037 | biorxiv.org |

| Noribogaine | hSERT | Optical Assay (transfected cells) | 280 | biorxiv.org |

| Noribogaine | rSERT | Radioligand Uptake (synaptosomes) | 326 | biorxiv.org |

Note: hSERT = human Serotonin Transporter, rSERT = rat Serotonin Transporter. Lower IC50 values indicate higher potency.

Table 2: Comparative Potency at Vesicular Monoamine Transporter 2 (VMAT2)

| Compound | Target | Assay Type | IC50 (nM) | Source |

| Ibogaine | hVMAT2 | Optical Assay (transfected cells) | 390 | biorxiv.org |

| Ibogaine | hVMAT2 | Radioligand Binding (striatum) | 14600 | biorxiv.org |

| Noribogaine | hVMAT2 | Optical Assay (transfected cells) | 570 | biorxiv.org |

| Noribogaine | hVMAT2 | Radioligand Binding (striatum) | 29500 | biorxiv.org |

Note: hVMAT2 = human Vesicular Monoamine Transporter 2. Lower IC50 values indicate higher potency.

Table 3: Selected Receptor Interactions and Relative Affinities

| Compound | Target | Affinity/Activity Notes | Source |

| Ibogaine | μ-opioid receptor | High-affinity binding (Ki ~130 nM), suggests agonist activity. nih.gov Interacts significantly. amazonaws.com | amazonaws.comnih.gov |

| Ibogaine | κ-opioid receptor | Interacts significantly. amazonaws.com Ki ~2 µM. nih.gov | amazonaws.comnih.gov |

| Ibogaine | δ-opioid receptor | Interacts significantly. amazonaws.com Virtually inactive in blocking binding (Ki > 100 µM). nih.gov | amazonaws.comnih.gov |

| Ibogaine | NMDA receptor | Weak antagonist. wikipedia.org Interacts with associated ion channels. nih.gov | wikipedia.orgnih.gov |

| Ibogaine | Sigma-2 receptor | Agonist action. amazonaws.com Good affinity. iceers.org May mediate neurotoxic effects. amazonaws.comiceers.org | amazonaws.comiceers.org |

| Noribogaine | μ-opioid receptor | Greater affinity than ibogaine. wikipedia.org Full agonist. amazonaws.com | wikipedia.orgamazonaws.com |

| Noribogaine | κ-opioid receptor | Greater affinity than ibogaine. wikipedia.org Biased agonist (favors G protein). wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| Noribogaine | δ-opioid receptor | Greater affinity than ibogaine. wikipedia.org | wikipedia.org |

| Noribogaine | NMDA receptor | Weak antagonist. wikipedia.org | wikipedia.org |

| Noribogaine | Sigma-2 receptor | Very weak affinity. iceers.org | iceers.org |

| This compound | Sigma-2 receptor | Predicted to have good affinity. iceers.org | iceers.org |

Advanced Analytical Methodologies for Iboxygaine Research

Quantitative Determination of Iboxygaine and Metabolites in Biological Matrices (Preclinical)

Accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, blood, and tissue is critical for pharmacokinetic and metabolism studies in preclinical settings. amazonaws.comresearchgate.netnih.govnih.govnih.gov The primary metabolite of interest for iboga alkaloids, including those structurally related to this compound, is often the O-demethylated form, such as 12-hydroxy-ibogamine (noribogaine). amazonaws.comresearchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of iboga alkaloids, including this compound and its metabolites, in biological fluids and tissues. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org This method offers high sensitivity and specificity, often capable of analyzing complex and relatively non-volatile compounds without extensive derivatization. nih.govgoogle.com

LC-MS/MS methods typically involve chromatographic separation on a suitable column, such as a C18 column, followed by detection using a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. nih.govnih.gov Electrospray ionization (ESI) is commonly employed in the positive ionization mode for iboga alkaloids. nih.govnih.gov

For example, LC-MS/MS has been used to quantify ibogaine (B1199331) and noribogaine (B1226712) in various autopsy samples, including blood, urine, bile, gastric content, liver, lungs, vitreous humor, spleen, and hair. nih.gov In one study, the detection of ibogaine and noribogaine in all autopsy samples was consistent with recent absorption. nih.gov Another application involved the measurement of ibogaine concentration in Tabernanthe iboga bark extract using LC-MS/MS with specific multiple reaction monitoring (MRM) transitions for quantification and qualification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is another established technique for the analysis of iboga alkaloids, particularly for more volatile compounds or after appropriate derivatization. amazonaws.comresearchgate.netnih.govnih.govresearchgate.netgoogle.comscielo.brscielo.brsci-hub.seresearchgate.netresearchgate.netscispace.com It has been historically used for the identification and quantification of ibogaine in biological samples. nih.govresearchgate.net

GC-MS methods often involve electron impact ionization (EI-MS) and can utilize searchable mass spectral libraries for compound identification. scielo.br For the analysis of ibogaine and its metabolites like 12-hydroxy-ibogamine (noribogaine), GC-MS with positive ion chemical ionization-mass spectrometry has been developed. nih.gov This approach allowed for the monitoring of specific ions corresponding to the protonated molecules of ibogaine and derivatized 12-hydroxy-ibogamine. nih.gov

GC-MS has also been applied to the metabolite profiling of Tabernanthe iboga and Tabernaemontana species to compare alkaloid profiles, including compounds like ibogaine, noribogaine, coronaridine (B1218666), ibogamine (B1202276), and voacangine (B1217894). sci-hub.seresearchgate.net

Other Chromatographic and Spectroscopic Methods for Research

Beyond LC-MS/MS and GC-MS, other chromatographic and spectroscopic techniques contribute to this compound research.

Thin-Layer Chromatography (TLC): TLC has been used for the preliminary separation and screening of alkaloids from plant extracts. mdpi.comresearchgate.netcaltech.eduresearchgate.net Coupled with detection reagents like modified Dragendorff's reagent or iodoplatinate (B1198879) reagent, it allows for the visualization of alkaloid spots. caltech.edu TLC can also be combined with assays, such as cholinesterase inhibition assays, for screening purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection has been used for the analysis of plant extracts containing iboga alkaloids. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) has also been reported for the analysis of ibogaine in blood. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C NMR, COSY, HSQC, HMBC, NOESY) is crucial for the structural elucidation of isolated alkaloids, including iboga-type compounds like this compound and related substances. mdpi.comblossomanalysis.comresearchgate.net High-resolution mass spectra complement NMR data in structural determination. mdpi.comblossomanalysis.com

Spectrophotometry: Spectrophotometry has been mentioned as a method used for the analysis of ibogaine in biological matrices in earlier studies. researchgate.net

Circular Dichroism (CD): CD is a sensitive method that has been used to differentiate between stereoisomers of iboga alkaloids. amazonaws.com

X-ray Crystallography: While not a routine method for quantification in biological matrices, X-ray crystallography can provide definitive structural information for isolated alkaloids. blossomanalysis.comum.edu.my

Sample Preparation and Derivatization Techniques for this compound Analysis

Effective sample preparation is essential to isolate and concentrate this compound and its metabolites from complex biological matrices and plant materials, as well as to remove interfering substances. Common techniques include:

Solvent Extraction: Liquid-liquid extraction under basic conditions is frequently used to isolate iboga alkaloids from biological fluids and tissues. amazonaws.comnih.govnih.govnih.gov Organic solvents or mixtures, such as methylene (B1212753) chloride/isopropanol or n-butyl chloride-acetonitrile, are employed. nih.govnih.gov Organic extraction is also used for isolating ibogaine from plasma and tissues for GC/MS analysis. amazonaws.comnih.gov

Solid-Phase Extraction (SPE): While not explicitly detailed for this compound in the provided snippets, SPE is a common technique for isolating alkaloids from biological matrices and could be applicable.

Protein Precipitation: Methanol precipitation has been used to treat blood samples before LC-MS/MS analysis of other psychoactive compounds, suggesting its potential applicability for iboga alkaloids in certain contexts. semanticscholar.org

Sonication: Sonication in appropriate solvents is used to extract alkaloids from plant materials like root bark. nih.govnih.govscielo.br

Column Chromatography: Various forms of column chromatography, including silica (B1680970) gel and Sephadex LH-20, are used for the isolation and purification of alkaloids from plant extracts. mdpi.comresearchgate.netresearchgate.net

Derivatization: Derivatization is sometimes necessary, particularly for GC-MS analysis of less volatile or polar compounds like hydroxylated metabolites. amazonaws.comnih.govnih.gov Examples include derivatization with trifluoroacetic anhydride (B1165640) for GC/MS analysis of ibogaine amazonaws.comnih.gov and derivatization of 12-hydroxy-ibogamine with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide for GC-MS analysis. nih.gov Ethyl iodide in the presence of trimethyl anilinium hydroxide (B78521) has also been used for derivatization of 12-OH-ibogamine for GC-MS. nih.gov While derivatization is often not required for LC-MS analysis, it can be beneficial for certain applications. google.com Automated (on-line) derivatization methods for GC-MS have been developed for targeted metabolomics and could potentially be applied to iboga alkaloids. nih.gov

Method Validation and Quality Control in this compound Research

Method validation and quality control are crucial to ensure the reliability, accuracy, and reproducibility of analytical results for this compound and its metabolites in preclinical research. nih.govnih.govsemanticscholar.org Key aspects of method validation include:

Sensitivity: Determination of limits of detection (LOD) and limits of quantification (LOQ). nih.govnih.govsemanticscholar.org For example, a GC-MS method for ibogaine and 12-OH-ibogamine reported a detection limit of 5 ng/mL and LOQs between 5 and 10 ng/mL. nih.gov Another GC-MS method for ibogaine reported an approximate detection limit of at least 20 ng/mL of tissue extract. nih.gov

Specificity: Ensuring the method can uniquely identify and quantify the target analytes in the presence of other compounds in the matrix. nih.govnih.gov

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govnih.govnih.gov Linear standard curves have been reported for ibogaine and 12-OH-ibogamine analysis using GC-MS. nih.govnih.govnih.gov

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). nih.govsemanticscholar.org Interrun and intrarun coefficients of variation are determined to assess precision. nih.gov

Recovery: Evaluating the efficiency of the extraction process. semanticscholar.orgnih.gov

Stability: Assessing the stability of the analytes in the biological matrix under various storage conditions. nih.govnih.gov Chemical stability studies have shown ibogaine and 12-OH-ibogamine to be stable in human plasma at room temperature for at least a week. nih.gov Aqueous ibogaine solutions have shown stability at 10 degrees for up to 7 months. nih.gov

Internal Standards: The use of internal standards, such as deuterated analogs (e.g., ibogaine-d3), is important for accurate quantification by compensating for variations during sample preparation and analysis. nih.govnih.govnih.gov

Quality control procedures involve the regular analysis of control samples with known concentrations of analytes to monitor the performance of the analytical method over time. nih.govnih.govsemanticscholar.org The lack of a regulated market for iboga products can lead to variability in the concentration of active ingredients, highlighting the importance of quality control in research settings. scielo.brscielo.br

Theoretical Frameworks and Future Directions in Iboxygaine Research

Computational Modeling and Cheminformatics in Iboxygaine Research

Computational approaches and cheminformatics play a vital role in understanding the structural and biological characteristics of this compound and its analogues. mdpi.comresearchgate.net These methods allow for the prediction of molecular properties, interactions with potential targets, and the identification of promising compounds for further study. mdpi.combiorxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking simulations are used to predict the preferred binding orientation of a molecule, such as this compound, to a potential target protein at an atomic level. youtube.comsemanticscholar.org This helps to understand the likely interactions and binding affinity. Molecular dynamics simulations extend this by simulating the movement and behavior of the molecular system over time, providing insights into the stability of the ligand-protein complex and conformational changes. youtube.comsemanticscholar.org These techniques have been applied in the study of other iboga alkaloids and related compounds to understand their binding to targets like serotonin (B10506) transporters and thioredoxin reductase mdpi.comresearchgate.netresearchgate.net. Applying these methods specifically to this compound can help predict its binding modes and affinities to various receptors and enzymes, contributing to the understanding of its mechanism of action.

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationships (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgmdpi.com For this compound analogues, QSAR modeling can help identify the key structural features that are responsible for specific biological effects. biorxiv.org By analyzing the relationship between the structural variations of this compound derivatives and their observed activities, researchers can design and optimize novel compounds with improved potency or selectivity for particular targets. biorxiv.org This is a valuable tool in the rational design of new drug candidates based on the this compound scaffold.

Identification of Novel Molecular Targets for this compound

While some molecular targets have been identified for ibogaine (B1199331) and noribogaine (B1226712), the specific targets of this compound are still being explored. Research on related iboga alkaloids has identified interactions with monoamine transporters, including the vesicular monoamine transporter 2 (VMAT2) and organic cation transporter 2 (OCT2), as novel targets biorxiv.org. Given the structural similarities within the iboga alkaloid class, it is plausible that this compound may also interact with some of these targets or have unique targets of its own. Identifying novel molecular targets for this compound can uncover new potential therapeutic applications beyond those traditionally associated with ibogaine. Emerging methodologies in target deconvolution and phenotypic screening can be employed to identify these novel interactions.

Addressing Unanswered Research Questions in this compound Preclinical Studies

Despite the growing interest in iboga alkaloids, several unanswered questions remain in preclinical research that are also relevant to this compound. These include a complete understanding of the neuropharmacological mechanisms underlying their effects and improving the methodological reporting of animal studies to enhance the translation of findings to humans nih.gov. For this compound specifically, further preclinical studies are needed to fully characterize its pharmacological profile, efficacy in relevant disease models, and potential interactions with other biological pathways. Addressing these gaps through rigorous and well-designed preclinical studies is essential for determining the therapeutic potential of this compound.

Emerging Methodologies and Technologies for this compound Characterization

Advancements in analytical techniques and methodologies are continuously improving the ability to characterize natural products like this compound. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy are crucial for the definitive structural elucidation and identification of this compound in complex biological matrices and plant extracts. nih.gov Furthermore, emerging technologies in areas like chemoproteomics and activity-based protein profiling can help in the comprehensive identification of proteins that this compound interacts with, providing a more complete picture of its polypharmacology. reddit.com Total synthesis strategies for iboga alkaloids and their analogues are also becoming more efficient, providing researchers with access to sufficient quantities of precisely characterized compounds for detailed study. ucdavis.eduacs.org

This compound is an indole (B1671886) alkaloid found in various plant species, notably Tabernanthe iboga and Tabernaemontana species nih.govuni-freiburg.de. While preclinical research into this compound and related iboga alkaloids explores their potential biological activities, including effects relevant to substance use disorders, the sourcing of these compounds, particularly from natural plant sources, raises significant ethical considerations iceers.orgacs.org.

8.6. Ethical Considerations in Preclinical this compound Research and Natural Sourcing.

The ethical landscape surrounding preclinical this compound research is intrinsically linked to the sourcing of the compound, primarily from the Tabernanthe iboga plant. Tabernanthe iboga is native to Central Africa, particularly Gabon, and holds deep cultural and spiritual significance for the Bwiti religion iceers.orgtranscendibogaine.combwitihouse.com. The increasing global interest in iboga alkaloids, including ibogaine and its related compounds like this compound, has led to increased demand for the plant material iceers.orgtranscendibogaine.com.

Ethical Challenges in Natural Sourcing.

Over-harvesting of wild Tabernanthe iboga is a significant sustainability concern in Central Africa, impacting wild populations, especially in Gabon iceers.org. This over-harvesting is driven by an unregulated global market for both iboga and ibogaine, which are still mainly extracted from wild plants iceers.org. Pressures on wild iboga populations include improper harvesting techniques, poaching, black-market sales, and habitat destruction iceers.org. The physical distance between the source of the plant and its use in preclinical research or other applications can create a moral or ethical detachment regarding responsibility for bio-cultural sustainability iceers.org. The greater the distance and the more intermediaries in the supply chain, the larger this disconnect can become iceers.org.